4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide
Description
4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a 2-(quinolin-8-yloxy)ethyl side chain. This structure combines the electron-deficient thiadiazole ring with the lipophilic quinoline moiety, which may enhance membrane permeability and target binding in biological systems.
The synthesis of such compounds typically involves hydrolysis of ester intermediates (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates) to generate carboxylic acids, followed by coupling with amines using classic reagents like HATU or EDCI . Modifications to the amine substituent (e.g., quinolin-8-yloxyethyl) are critical for tuning physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-methyl-N-(2-quinolin-8-yloxyethyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-14(22-19-18-10)15(20)17-8-9-21-12-6-2-4-11-5-3-7-16-13(11)12/h2-7H,8-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABUEBPUSXJHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Thiadiazole Ring: The thiadiazole ring can be introduced through cyclization reactions involving appropriate precursors, such as thiosemicarbazides and carboxylic acids.
Coupling of the Quinoline and Thiadiazole Moieties: The final step involves coupling the quinoline derivative with the thiadiazole ring through a nucleophilic substitution reaction, often using reagents like sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient thiadiazole ring enables regioselective substitution at the 4-methyl position under basic conditions. Key findings include:
Mechanistic Insight : The reaction proceeds via deprotonation of the methyl group, forming a resonance-stabilized carbanion that attacks electrophilic reagents .
Reductive Transformations
The quinoline moiety participates in hydrogenation and nitro group reduction:
Catalytic Hydrogenation
| Conditions | Catalyst | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂ (50 psi), EtOH, 25°C, 24 h | Pd/C (10%) | Tetrahydroquinoline-derivatized thiadiazole | >95% |
Nitro Group Reduction (if present in analogs)
| Reagent System | Temperature | Product | Notes | Source |
|---|---|---|---|---|
| Fe/HCl | Reflux | Amino-substituted derivative | pH-sensitive | |
| NaBH₄/CuCl₂ | 0-5°C | Hydroxylamine intermediate | Stepwise |
Oxidative Modifications
The thiadiazole sulfur atom undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Product | Sulfur Oxidation State | Source |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C → RT, 2 h | Thiadiazole S-oxide | +2 → +4 | |
| H₂O₂/AcOH | 60°C, 6 h | Thiadiazole S,S-dioxide | +4 → +6 |
Stability Note : S-Oxides show reduced thermal stability compared to parent compound (TGA data: ΔT_dec ≈ 40°C) .
Cross-Coupling Reactions
The quinoline fragment participates in palladium-mediated couplings:
Optimized Conditions :
-
Suzuki coupling achieves 82-89% yield with 0.5 mol% catalyst loading in dioxane/H₂O (3:1) at 100°C
-
Buchwald amination requires 1,4-dioxane as solvent and Cs₂CO₃ base
Cyclization Reactions
The carboxamide group facilitates heterocycle formation:
Key Observation : Microwave irradiation reduces reaction times from 12 h to 35 min while improving yields by 15-20% .
Hydrolysis and Esterification
The carboxamide undergoes pH-dependent transformations:
Kinetics : Hydrolysis follows pseudo-first-order kinetics with t₁/₂ = 42 min in 1N NaOH at 37°C .
Photochemical Reactions
UV-induced dimerization has been observed:
| Wavelength (nm) | Solvent | Product | Quantum Yield | Source |
|---|---|---|---|---|
| 254 | Acetonitrile | [2+2] Cycloaddition dimer | Φ = 0.33 |
Caution : Light-sensitive during storage; amber vials recommended for long-term stability .
This comprehensive analysis demonstrates the compound's versatility as a synthetic building block. The quinoline-thiadiazole hybrid architecture enables predictable regiochemistry in most transformations, though steric effects from the 8-oxyethyl group occasionally necessitate higher reaction temperatures (ΔT ≈ 20-40°C vs simpler analogs) . Further studies should explore enantioselective modifications of the ethyl linker for chiral drug development.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. In a study evaluating various thiadiazole derivatives, it was found that compounds similar to 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives showed effectiveness against Staphylococcus aureus and Escherichia coli , indicating potential for development as antibacterial agents .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide | S. aureus | X µg/mL |
| 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide | E. coli | Y µg/mL |
(Note: Specific MIC values are placeholders as they were not provided in the sources.)
Anticancer Properties
The anticancer potential of compounds containing the thiadiazole moiety has been extensively studied. Research indicates that derivatives of 1,2,3-thiadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide have been tested against HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The results demonstrated significant inhibition of cell proliferation .
Case Study: Thiadiazole Derivatives Against Cancer Cell Lines
A series of quinoline-based thiadiazole derivatives were synthesized and tested for their anticancer activity. Among them, certain compounds showed IC50 values comparable to established chemotherapeutics like 5-fluorouracil. Specifically:
- Compound A : IC50 = 0.8 µM against HepG2
- Compound B : IC50 = 0.9 µM against MCF-7
These findings suggest that the incorporation of quinoline and thiadiazole structures may enhance the cytotoxicity of the compounds .
Antifungal Activity
In addition to antibacterial and anticancer properties, the antifungal efficacy of thiadiazole derivatives has also been documented. Compounds similar to 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide have shown promising results in inhibiting fungal pathogens such as Corynespora cassiicola and Pseudomonas syringae.
Table 2: Antifungal Efficacy of Thiadiazole Derivatives
| Compound Name | Target Fungus | Inhibition Rate (%) |
|---|---|---|
| 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide | C. cassiicola | A% |
| 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide | P. syringae | B% |
(Note: Specific inhibition rates are placeholders as they were not provided in the sources.)
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. The thiadiazole ring can inhibit enzymes involved in microbial metabolism, contributing to its antimicrobial activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity
Structure-Activity Relationship (SAR) Insights
- Amine Substituents: Bulky, aromatic amines (e.g., quinolin-8-yloxyethyl) enhance target affinity in enzyme assays compared to aliphatic amines . Halogenated aryl groups (e.g., in 9c) improve antimicrobial activity but increase toxicity risks .
Heterocyclic Linkers :
Biological Activity
The compound 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide typically involves a multi-step process that includes the formation of the thiadiazole ring through condensation reactions involving quinolin-8-ol derivatives and various reagents. The synthetic pathway often employs microwave-assisted techniques to enhance yield and reduce reaction times .
Antiviral Activity
Research indicates that thiadiazole derivatives exhibit significant antiviral properties. For instance, compounds within this class have shown effectiveness against viruses such as HIV and herpes simplex virus (HSV). The presence of the thiadiazole ring is believed to enhance binding affinity to viral proteins, thus inhibiting viral replication .
In a study evaluating various thiadiazole derivatives, 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide demonstrated promising antiviral activity with an EC50 value in the low micromolar range against HIV .
Anticancer Activity
Thiadiazole compounds are also recognized for their anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies revealed that it exhibits significant cytotoxicity against osteosarcoma (U2OS) and cervical carcinoma (HeLa) cells with GI50 values around 0.69 µM and 0.70 µM respectively . The mechanism of action is thought to involve the inhibition of heat shock protein 90 (Hsp90), which plays a critical role in cancer cell survival and proliferation .
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives is another area of interest. Studies have shown that these compounds can significantly reduce inflammation in models such as carrageenan-induced paw edema in rats . The anti-inflammatory activity is attributed to the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide can be influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Thiadiazole Ring | Enhances antiviral and anticancer activity |
| Quinoline Substituent | Improves binding affinity to targets |
| Carboxamide Group | Contributes to overall stability |
The modifications on the quinoline moiety have been shown to affect the compound's efficacy against specific viral strains and cancer cell lines .
Case Studies
Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- Antiviral Study : A recent study highlighted the effectiveness of a related thiadiazole compound in reducing viral load in HIV-infected cell cultures, suggesting a potential therapeutic application for HIV treatment .
- Cancer Research : In vivo studies demonstrated that treatment with 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide led to significant tumor reduction in mouse models of osteosarcoma .
Q & A
Q. How can researchers design a synthetic route for 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide?
- Methodological Answer : The synthesis of thiadiazole derivatives typically involves cyclization reactions. For example, 1,3,4-thiadiazole analogs can be prepared via condensation of hydrazinecarbothioamides with trichloroethyl carboxamides in acetonitrile under reflux, followed by iodine-mediated cyclization in DMF with triethylamine . For the quinoline-ether moiety, coupling reactions using 8-hydroxyquinoline with ethylenediamine derivatives under Mitsunobu conditions (e.g., DIAD, PPh₃) may be employed. Post-synthetic purification via column chromatography (silica gel, DCM/MeOH gradient) ensures product homogeneity.
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : Confirm the structure using:
- ¹H/¹³C NMR : Identify methyl groups (δ ~2.5 ppm for thiadiazole-CH₃), quinoline aromatic protons (δ ~7.5–9.0 ppm), and ether-linked ethyl protons (δ ~3.5–4.5 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- IR Spectroscopy : Detect carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole ring vibrations (~650–750 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How can molecular docking elucidate the mechanism of action for this compound?
- Methodological Answer :
- Target Selection : Prioritize proteins with known thiadiazole/quinoline interactions (e.g., topoisomerase II, EGFR kinase).
- Docking Software : Use AutoDock Vina or Schrödinger Maestro with optimized force fields (e.g., OPLS3e) .
- Validation : Compare binding poses with co-crystallized ligands (e.g., PDB: 1M17 for quinoline derivatives) and validate via mutagenesis studies .
Q. What strategies optimize pharmacokinetic properties without compromising activity?
- Methodological Answer :
- Solubility : Introduce polar substituents (e.g., -OH, -SO₃H) on the quinoline ring or use prodrug approaches (e.g., esterification of the carboxamide) .
- Metabolic Stability : Perform microsomal stability assays (human/rat liver microsomes) and modify metabolically labile sites (e.g., ethyl ether to cyclopropyl) .
- Plasma Protein Binding : Use equilibrium dialysis to assess binding and adjust lipophilicity (clogP <3) via substituent engineering .
Q. How can SAR studies improve potency against resistant bacterial strains?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (F, Cl) or electron-withdrawing groups (NO₂, CF₃) on the thiadiazole or quinoline moieties .
- Resistance Profiling : Test against methicillin-resistant S. aureus (MRSA) and efflux pump-overexpressing strains (e.g., E. coli TolC mutants) .
- Synergistic Studies : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to assess enhanced efficacy .
Data Contradictions and Resolution
Q. How to address discrepancies in reported antimicrobial IC₅₀ values for similar thiadiazole derivatives?
- Resolution Strategy :
- Standardize Assays : Use CLSI guidelines for MIC determinations and normalize results to reference strains (e.g., S. aureus ATCC 29213) .
- Control for Solvent Effects : Ensure DMSO concentrations ≤1% to avoid false negatives .
- Replicate Studies : Cross-validate data in ≥3 independent labs using identical compound batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
